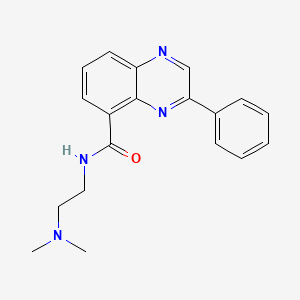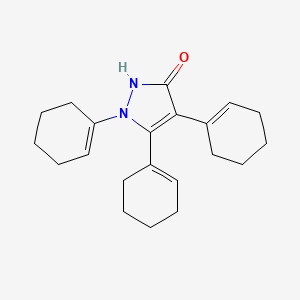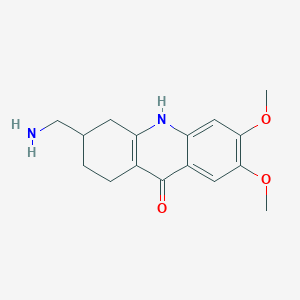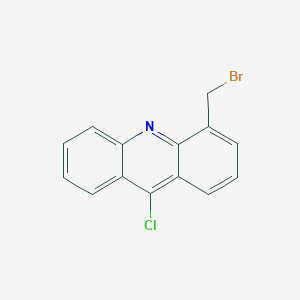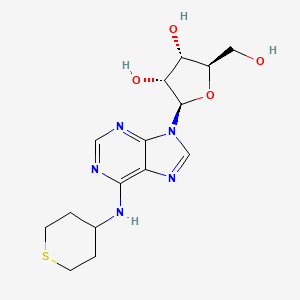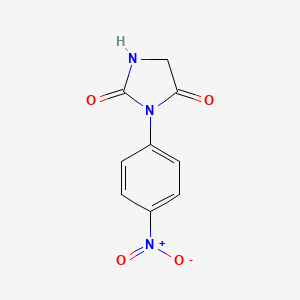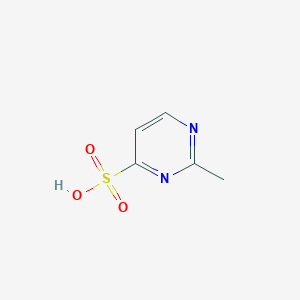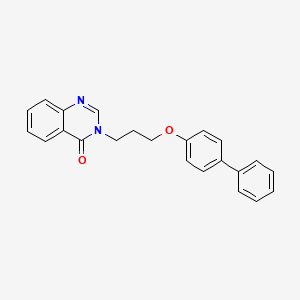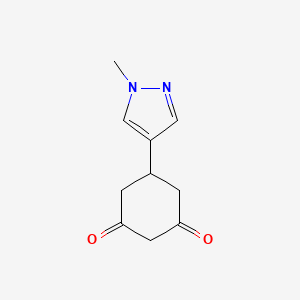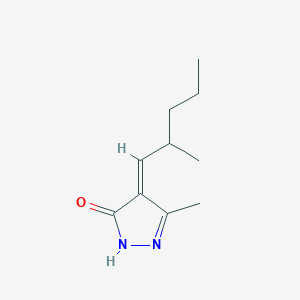![molecular formula C8H10N2O3S B12922149 2-[(6-sulfanylidene-1H-pyridazin-3-yl)oxy]ethyl acetate](/img/structure/B12922149.png)
2-[(6-sulfanylidene-1H-pyridazin-3-yl)oxy]ethyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(6-sulfanylidene-1H-pyridazin-3-yl)oxy]ethyl acetate is a compound that belongs to the pyridazine family, which is known for its diverse biological activities.
准备方法
The synthesis of 2-[(6-sulfanylidene-1H-pyridazin-3-yl)oxy]ethyl acetate typically involves the reaction of 6-sulfanylidene-1H-pyridazin-3-ol with ethyl acetate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product . Industrial production methods may involve optimizing reaction conditions, such as temperature and pressure, to increase yield and purity .
化学反应分析
2-[(6-sulfanylidene-1H-pyridazin-3-yl)oxy]ethyl acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or other reduced forms.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
2-[(6-sulfanylidene-1H-pyridazin-3-yl)oxy]ethyl acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex pyridazine derivatives.
Biology: Studies have shown its potential as an antimicrobial and anticancer agent.
Medicine: It is being investigated for its potential use in developing new pharmaceuticals.
Industry: This compound is used in the development of agrochemicals and other industrial products
作用机制
The mechanism of action of 2-[(6-sulfanylidene-1H-pyridazin-3-yl)oxy]ethyl acetate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
相似化合物的比较
Similar compounds to 2-[(6-sulfanylidene-1H-pyridazin-3-yl)oxy]ethyl acetate include other pyridazine derivatives such as pyridazinone and pyrazolylpyridazine. These compounds share a similar core structure but differ in their substituents and functional groups. The uniqueness of this compound lies in its specific combination of the sulfanylidene and acetate groups, which confer distinct chemical and biological properties .
属性
分子式 |
C8H10N2O3S |
|---|---|
分子量 |
214.24 g/mol |
IUPAC 名称 |
2-[(6-sulfanylidene-1H-pyridazin-3-yl)oxy]ethyl acetate |
InChI |
InChI=1S/C8H10N2O3S/c1-6(11)12-4-5-13-7-2-3-8(14)10-9-7/h2-3H,4-5H2,1H3,(H,10,14) |
InChI 键 |
XNZLYYFGIOYGJS-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OCCOC1=NNC(=S)C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


